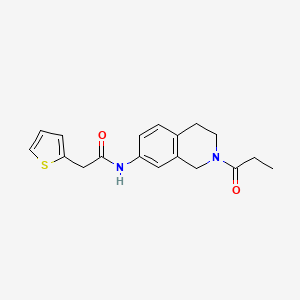

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Description

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with a propionyl group at the 2-position and a 2-(thiophen-2-yl)acetamide moiety at the 7-position. The tetrahydroisoquinoline scaffold is a bicyclic amine system known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and opioid receptor modulation.

Properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-18(22)20-8-7-13-5-6-15(10-14(13)12-20)19-17(21)11-16-4-3-9-23-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLVXTZBWXSJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its interactions with biological targets are being explored for the treatment of various diseases.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure Diversity

- Tetrahydroisoquinoline vs. Thiophene/Pyrimidine/Quinoxaline/Benzothiazole: The tetrahydroisoquinoline core distinguishes the target compound from thiophene (e.g., ), pyrimidine (), quinoxaline (), and benzothiazole () derivatives.

Substituent Effects

- Propionyl vs. Cyano/Sulfonyl Groups: The 2-propionyl group on the tetrahydroisoquinoline could increase lipophilicity relative to the cyano group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide or the sulfonyl group in excluded benzothiazole derivatives . This may influence pharmacokinetic properties like metabolic stability.

- Thiophene-Acetamide Linkage: Shared with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and excluded benzothiazole derivatives , this group likely contributes to π-π stacking or hydrogen-bonding interactions in biological targets.

Physicochemical Properties

- The target compound’s melting point may vary based on tetrahydroisoquinoline flexibility and substituent interactions.

Biological Activity

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are recognized for their diverse biological activities, including antimicrobial , anticancer , and neuroprotective effects. The unique structural features of these compounds significantly influence their biological properties. The presence of specific functional groups can enhance their reactivity and therapeutic potential.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 955735-61-2 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.30 g/mol |

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Neurotransmitter Systems : THIQ derivatives may modulate neurotransmitter receptors, influencing neurodegenerative disorders.

- Enzyme Interactions : The compound has been shown to interact with enzymes such as phenylethanolamine N-methyltransferase, which plays a role in catecholamine biosynthesis.

- Cell Signaling Pathways : It can influence signaling molecules like cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), affecting gene expression and cellular metabolism.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

- Studies indicate that THIQ derivatives exhibit significant antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

- Preliminary findings suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways.

Neuroprotective Effects

- Given its interaction with neurotransmitter systems, this compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic applicability.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various THIQ derivatives, including the compound . Results showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis through caspase activation pathways.

- Neuroprotection in Animal Models : Animal studies indicated that treatment with this compound improved cognitive function in models of neurodegeneration, suggesting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.